
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields. This compound is known for its unique structure and properties, making it suitable for use in different areas of research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel pyridines and related heterocyclic compounds involve complex reactions and analytical techniques. For instance, Elewa et al. (2021) reported on the synthesis of new pyridines through a multi-step reaction, starting from basic organic compounds to achieve structures with potential antimicrobial and antitumor activities. This illustrates the methodological advancements in creating compounds with specific functionalities and potential therapeutic uses. Similarly, Jansone et al. (2007) detailed the molecular and crystal structure analysis of certain pyridine derivatives, highlighting the importance of X-ray diffraction analysis in understanding the geometrical and electronic structure of newly synthesized molecules (Elewa et al., 2021) (Jansone et al., 2007).
Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer applications of heterocyclic compounds continues to be a significant area of study. Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl substituents, demonstrating their potential in singlet oxygen production for photodynamic therapy. This indicates the role of such compounds in developing novel treatments for cancer, leveraging their photophysical properties for therapeutic purposes. Additionally, compounds synthesized by Patil and Mahulikar (2013) showcased a novel protocol for creating compounds with potential in cancer therapy, emphasizing the versatility of heterocyclic chemistry in medicinal applications (Mørkved et al., 2009) (Patil & Mahulikar, 2013).
Material Science and Theoretical Studies
The utility of these compounds extends beyond biological applications to material science and computational chemistry. For instance, the study of corrosion inhibition by Sudheer and Quraishi (2015) on copper demonstrates the potential of pyrazole pyridine derivatives in protecting metals from corrosion, which is crucial for industrial applications. Furthermore, computational studies, such as those conducted by Venkateshan et al. (2019), involve molecular docking to assess the potential of pyridine derivatives as inhibitors of specific enzymes, showcasing the intersection of theoretical chemistry and drug design (Sudheer & Quraishi, 2015) (Venkateshan et al., 2019).
Mecanismo De Acción
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” might affect. Thiophene derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of action
Based on the presence of the thiophene ring, it could potentially exhibit a range of biological activities .
Propiedades
IUPAC Name |
3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-8-11-13(17-5-4-16-11)20-10-3-6-18(9-10)14(19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXYWAUUXNANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


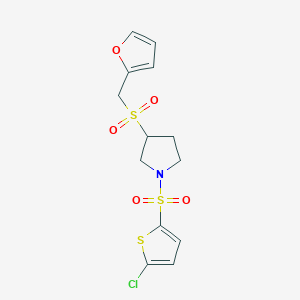
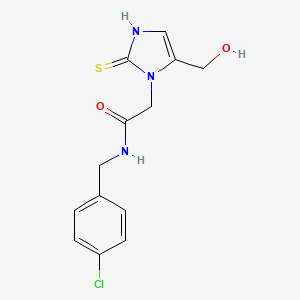
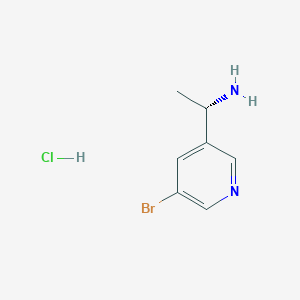
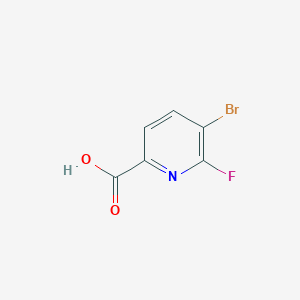

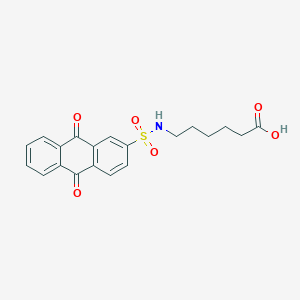

![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)


![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)